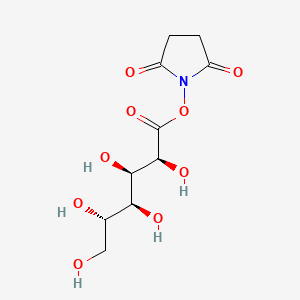
L-Gluconic Acid N-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Gluconic Acid N-Succinimide is a chemical compound with the molecular formula C10H15NO9 and a molecular weight of 293.23 g/mol. It is an analogue of D-Gluconic Acid N-Succinimide and serves as an intermediate in the synthesis of phenylboronic acid polymers, which are used in self-regulating insulin delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Gluconic Acid N-Succinimide can be synthesized through the reaction of gluconic acid with succinimide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where gluconic acid and succinimide are reacted under controlled temperature and pressure conditions. The process may also include purification steps to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: L-Gluconic Acid N-Succinimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of gluconic acid derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives.
Applications De Recherche Scientifique
L-Gluconic Acid N-Succinimide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to metabolic pathways and enzyme activities.
Medicine: Utilized in the development of drug delivery systems, particularly for insulin.
Industry: Applied in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which L-Gluconic Acid N-Succinimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
D-Gluconic Acid N-Succinimide
Gluconic Acid
Other gluconic acid derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H15NO9 |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m0/s1 |
Clé InChI |
WVOMYMWZGZEKSM-GXVAALLTSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)



![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)



![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)


![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)

